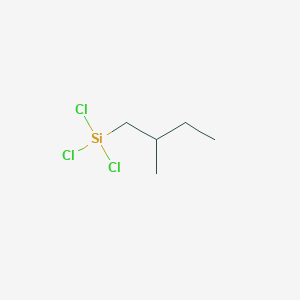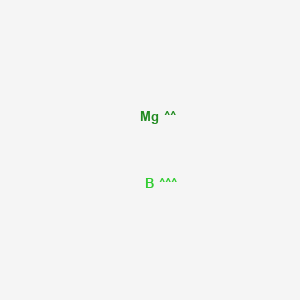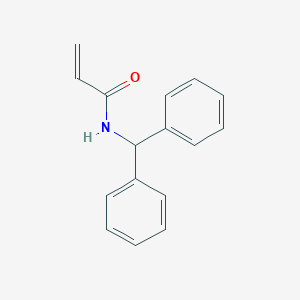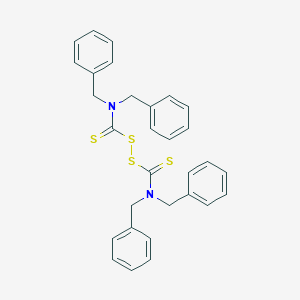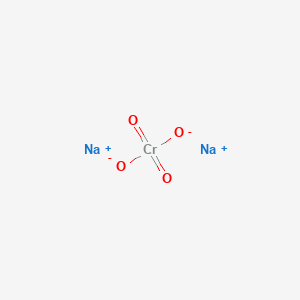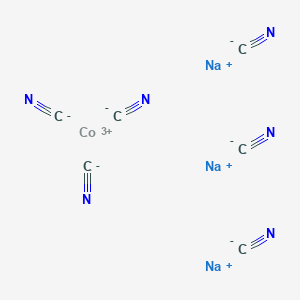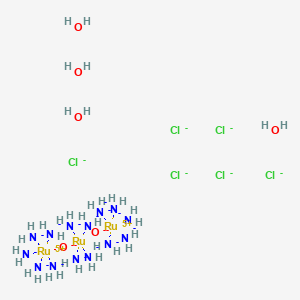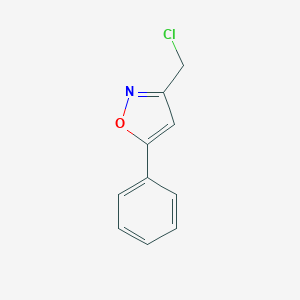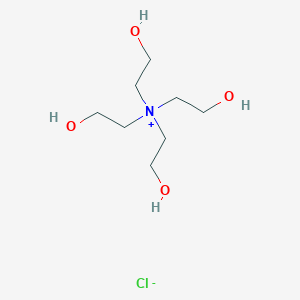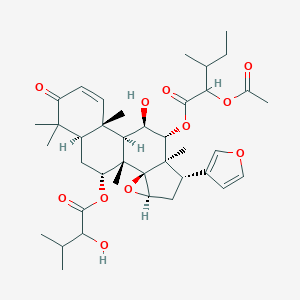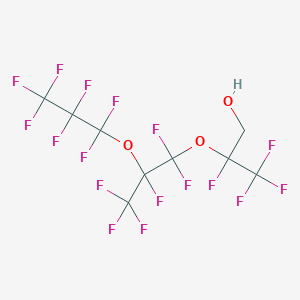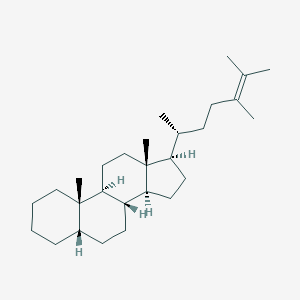![molecular formula C15H24O B076826 2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene CAS No. 14840-89-2](/img/structure/B76826.png)
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, commonly known as TMTD, is a bicyclic compound that has been widely used in scientific research. TMTD is a heterocyclic compound that contains both carbon and oxygen atoms in its structure. It has been found to have a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
TMTD has been used in various scientific research applications, including in the fields of chemistry, biology, and pharmacology. In chemistry, TMTD has been used as a reagent in organic synthesis reactions. It has been found to be particularly useful in the synthesis of heterocyclic compounds. In biology, TMTD has been used to study the effects of oxidative stress on cells. It has also been found to have antibacterial and antifungal properties. In pharmacology, TMTD has been studied for its potential use as an antitumor agent.
Wirkmechanismus
The exact mechanism of action of TMTD is not fully understood. However, it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. TMTD has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.
Biochemische Und Physiologische Effekte
TMTD has been found to have a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, which can lead to cell damage and death. TMTD has also been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. Additionally, TMTD has been studied for its potential use as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMTD is its wide range of applications in various fields of science. It is relatively easy to synthesize and has been used by many researchers in their experiments. However, one of the limitations of TMTD is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations. Therefore, researchers must exercise caution when using TMTD in their experiments.
Zukünftige Richtungen
There are many potential future directions for the study of TMTD. One area of research could focus on the development of new antibiotics based on the antibacterial and antifungal properties of TMTD. Another area of research could focus on the potential use of TMTD as an antitumor agent. Additionally, researchers could study the mechanism of action of TMTD in more detail to gain a better understanding of its biochemical and physiological effects.
Synthesemethoden
TMTD can be synthesized by reacting 2,6-dimethylphenol with formaldehyde and acetaldehyde in the presence of a catalyst. The reaction produces TMTD as a white crystalline solid with a melting point of 34-36°C. The synthesis method is relatively simple and has been used by many researchers to produce TMTD for their experiments.
Eigenschaften
CAS-Nummer |
14840-89-2 |
|---|---|
Produktname |
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(4Z,8Z)-2,6,10-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C15H24O/c1-11-6-4-8-12(2)10-14-15(16-14)13(3)9-5-7-11/h4-5,7-8,11-15H,6,9-10H2,1-3H3/b7-5-,8-4- |
InChI-Schlüssel |
QPNXWGRYYRSVET-ZQFNYFPESA-N |
Isomerische SMILES |
CC/1C/C=C\C(CC2C(O2)C(C/C=C1)C)C |
SMILES |
CC1CC=CC(CC2C(O2)C(CC=C1)C)C |
Kanonische SMILES |
CC1CC=CC(CC2C(O2)C(CC=C1)C)C |
Andere CAS-Nummern |
71735-79-0 14840-89-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



